molecular formula C21H17ClN4OS2 B2566557 N'-{(E)-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl]methylidene}-3-thiophenecarbohydrazide CAS No. 866009-40-7

N'-{(E)-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl]methylidene}-3-thiophenecarbohydrazide

Cat. No. B2566557
CAS RN: 866009-40-7
M. Wt: 440.96
InChI Key: IZMDQAZSXAXMLE-FOKLQQMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of benzothiazole, which is a type of heterocyclic compound. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry and material sciences .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions, depending on the functional groups present. They can participate in electrophilic substitution reactions, nucleophilic substitution reactions, and more .

Scientific Research Applications

Antitumor Properties

N'-{(E)-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl]methylidene}-3-thiophenecarbohydrazide and its derivatives have been explored for their potential in overcoming multidrug resistance in tumor cells. Derivatives like 2-phenyl-3-(N-methyl-3-piperidyl)carbonylammomiinomemyl-5,6,7,8-tetrahydVoimidazo[2,1-b]benzothiazole have shown promising results in this field (Tasaka et al., 1997).

DNA Interaction Studies

Rhenium(I) complexes with bidentate carbohydrazide Schiff bases, including derivatives of this compound, have been synthesized and characterized. These complexes have shown potential in DNA interaction, as indicated by UV–Vis DNA binding titrations and gel electrophoresis studies (Ismail et al., 2017).

Antimicrobial and Anthelmintic Activities

Derivatives of this compound have been studied for their antimicrobial and anthelmintic activities. Structures like 3-chlorobenzothiophene-2-carbonylchloride derivatives have been synthesized and screened for these activities, demonstrating the compound's potential in this field (Naganagowda & Padmashali, 2010).

Synthesis and Potential Applications

The synthesis and applications of related benzothiazole derivatives, including reactions to form new pyrido[2,1-b]benzothiazoles, 2-aminoquinolines, coumarins, and various other derivatives, have been explored. These syntheses open up new avenues for potential applications in various fields of science (Hassan, 2009).

Antioxidant and Antifungal Activities

Novel series of 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides, structurally related to the compound , have been synthesized and evaluated for their antibacterial and DPPH radical scavenging activities, indicating potential antioxidant and antifungal applications (Zia-ur-Rehman et al., 2009).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical activity of the compound. For example, some benzothiazole derivatives are known to have antimicrobial activity, and their mechanism of action often involves interaction with bacterial cell walls or proteins .

Future Directions

The study of benzothiazole derivatives is a vibrant field, with potential applications in medicine, materials science, and other areas. Future research could explore the synthesis of new derivatives, their properties, and potential applications .

properties

IUPAC Name

N-[(E)-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]methylideneamino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4OS2/c22-15-7-5-13(6-8-15)19-17(11-23-25-20(27)14-9-10-28-12-14)26-16-3-1-2-4-18(16)29-21(26)24-19/h5-12H,1-4H2,(H,25,27)/b23-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZMDQAZSXAXMLE-FOKLQQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)Cl)C=NNC(=O)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)Cl)/C=N/NC(=O)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.